Tnf/ifn-|A-IN-1

Description

TNF/IFN-γ-A-IN-1 is a dual inhibitor targeting tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), two pro-inflammatory cytokines implicated in autoimmune diseases, cancer, and infectious diseases. This compound is designed to modulate the synergistic effects of TNF-α and IFN-γ, which collectively drive inflammatory pathways, cellular senescence, and immune dysregulation . Its mechanism involves suppressing cytokine-mediated activation of NF-κB and JAK-STAT signaling pathways, thereby reducing inflammation and tumor progression .

Properties

Molecular Formula |

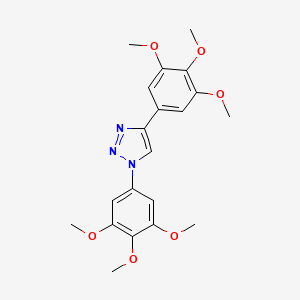

C20H23N3O6 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

1,4-bis(3,4,5-trimethoxyphenyl)triazole |

InChI |

InChI=1S/C20H23N3O6/c1-24-15-7-12(8-16(25-2)19(15)28-5)14-11-23(22-21-14)13-9-17(26-3)20(29-6)18(10-13)27-4/h7-11H,1-6H3 |

InChI Key |

AYRNPKFDUZHVBK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CN(N=N2)C3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

TNF-α Inhibition Strategies

IFN-α Inhibition Approaches

- Anti-IFNAR Antibodies : Block the IFN-α/β receptor (IFNAR) to prevent signaling.

- JAK/STAT Inhibitors : Tofacitinib and ruxolitinib disrupt downstream signaling pathways.

Synthetic Pathways for Dual Cytokine Inhibitors

Hypothetical synthesis of a dual TNF-α/IFN-α inhibitor would require modular pharmacophore design.

Rational Drug Design Considerations

Proposed Synthetic Route

- Scaffold Synthesis :

- Side-Chain Functionalization :

- Purification :

Challenges in Dual Inhibitor Development

Off-Target Effects

Pharmacokinetic Optimization

- Balancing hydrophilicity (for IFNAR engagement) and lipophilicity (membrane penetration for TNF-α inhibition) remains problematic.

Chemical Reactions Analysis

Types of Reactions: Tnf/ifn-|A-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its stability, bioavailability, and therapeutic efficacy .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications are achieved .

Major Products: The major products formed from these reactions include modified versions of this compound with enhanced stability and bioactivity. These modifications can improve the compound’s therapeutic potential by increasing its half-life and reducing its immunogenicity .

Scientific Research Applications

Tnf/ifn-|A-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions between cytokines and their receptors, as well as the signaling pathways involved in immune responses . In biology, it is used to investigate the mechanisms of apoptosis and inflammation, as well as the role of cytokines in immune regulation .

In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment. Its ability to induce apoptosis in cancer cells and modulate the immune response makes it a promising candidate for combination therapies with other anti-cancer agents . In industry, it is used in the development of biopharmaceuticals and as a tool for drug discovery and development .

Mechanism of Action

Tnf/ifn-|A-IN-1 exerts its effects by binding to specific receptors on the surface of target cells. Tumor necrosis factor alpha binds to tumor necrosis factor receptors, while interferon gamma binds to interferon gamma receptors. This binding activates various signaling pathways, including the nuclear factor kappa B, mitogen-activated protein kinase, and Janus kinase/signal transducer and activator of transcription pathways .

These pathways lead to the induction of apoptosis, inhibition of cell proliferation, and modulation of the immune response. The combined action of tumor necrosis factor alpha and interferon gamma in this compound enhances these effects, making it a potent anti-cancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

TNF-alpha-IN-9

- It is used to study TNF-α-driven pathologies such as rheumatoid arthritis and inflammatory bowel disease .

- It primarily inhibits TNF-α binding to its receptor, blocking downstream NF-κB activation and apoptosis .

- Efficacy and Applications: While TNF-alpha-IN-9 reduces TNF-α-induced inflammation, its single-target mechanism limits utility in diseases requiring dual cytokine inhibition.

Infliximab

- Functional Profile: Infliximab is a clinically approved monoclonal antibody targeting TNF-α, used in autoimmune conditions (e.g., Crohn’s disease, psoriasis).

- Clinical vs. Experimental Use :

Infliximab’s efficacy is well-documented in suppressing TNF-α, but it increases the risk of latent tuberculosis (TB) reactivation due to impaired IL-12/IFN-γ-dependent immune responses . In contrast, TNF/IFN-γ-A-IN-1’s dual inhibition may mitigate such risks by preserving IFN-γ-mediated antimicrobial defenses. - Safety and Limitations: Infliximab requires intravenous administration and poses risks of immunogenicity, whereas TNF/IFN-γ-A-IN-1 (a small molecule) may offer oral bioavailability and reduced immunogenicity .

Comparative Data Table

Research Findings and Limitations

- TNF/IFN-γ-A-IN-1: Induces p21-dependent senescence in melanoma cells, with SASP characterized by elevated IL-6, CXCL1, and CCL2 . Lacks in vivo toxicity data, and its dual inhibition may complicate dose optimization to avoid excessive immunosuppression.

- Infliximab :

- Clinically effective but unsuitable for TB-endemic regions due to reactivation risks .

Biological Activity

TNF/IFN-α-IN-1 is a compound that modulates the biological activities of tumor necrosis factor (TNF) and interferon-alpha (IFN-α), two critical cytokines involved in immune regulation and inflammatory responses. Understanding its biological activity is essential for potential therapeutic applications, particularly in autoimmune diseases and inflammatory conditions.

Cross-Regulation Between TNF and IFN-α

Recent studies have highlighted the cross-regulation between TNF and IFN-α, suggesting that these cytokines can influence each other's production and activity. For instance, TNF has been shown to inhibit the production of IFN-α in plasmacytoid dendritic cells (pDCs) while enhancing IFN-β production in certain cell types . This dual role indicates a complex interplay where the effects of TNF on IFN production are context-dependent.

Cellular Pathways Involved

- NF-κB Activation : TNF initiates signaling through TNF receptor 1 (TNFR1), leading to the activation of NF-κB, a transcription factor that promotes inflammation and apoptosis. The combination of TNF with IFN-α has been shown to enhance NF-κB-mediated apoptosis more significantly than either cytokine alone .

- Transcriptional Regulation : Both cytokines induce the expression of interferon-stimulated genes (ISGs) through distinct pathways. TNF can activate ISRE (interferon-stimulated response element) transcription independently of IFN production, indicating its direct role in antiviral responses .

Case Studies and Experimental Evidence

A variety of studies have explored the effects of TNF/IFN-α-IN-1 on different cell types:

- Macrophage Activation : In murine macrophage cell lines, treatment with IFN-γ significantly increases TNF-α production through the action of transcription factors IRF-1 and IRF-8, which are essential for the transcriptional regulation of the TNF promoter .

- Autoimmune Models : In NZB/W mice, a model for systemic lupus erythematosus (SLE), it was observed that reduced levels of TNF led to increased disease severity. Treatment with exogenous TNF ameliorated symptoms, suggesting that balancing TNF and IFN levels could be crucial in managing autoimmune conditions .

Data Tables

Q & A

Q. What are the primary mechanisms by which TNF/IFN-γ-IN-1 modulates JAK-STAT and NF-κB signaling pathways?

TNF/IFN-γ-IN-1 is designed to inhibit the synergistic effects of TNF-α and IFN-γ, which activate overlapping pro-inflammatory pathways. The JAK-STAT pathway (activated by IFN-γ) involves phosphorylation of STAT proteins, leading to transcriptional regulation of inflammatory genes . Concurrently, TNF-α activates NF-κB, promoting cytokine production. To study this, use phosphorylation-specific antibodies in Western blotting to track STAT1/3 and NF-κB activation in treated vs. untreated cell lines. Include controls with pathway-specific inhibitors (e.g., JAK inhibitor ruxolitinib) to validate specificity .

Q. How can researchers ensure reproducibility when testing TNF/IFN-γ-IN-1 in vitro?

- Standardize cell culture conditions (e.g., passage number, serum concentration).

- Pre-treat cells with TNF-α and IFN-γ at defined concentrations (e.g., 10 ng/mL each) for consistent pathway activation.

- Use dose-response curves (e.g., 0.1–10 µM TNF/IFN-γ-IN-1) to determine IC₅₀ values.

- Include positive controls (e.g., dexamethasone for anti-inflammatory effects) and negative controls (vehicle-only treated cells) .

Q. What are common pitfalls in assessing TNF/IFN-γ-IN-1’s selectivity for dual cytokine inhibition?

Cross-reactivity with unrelated kinases or transcription factors is a key concern. Mitigate this by:

- Performing kinase profiling assays (e.g., Eurofins KinaseProfiler) to rule off-target effects.

- Validating findings using siRNA knockdown of STAT1 or NF-κB subunits (e.g., p65) to confirm pathway-specific inhibition .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in TNF/IFN-γ-IN-1’s efficacy across different disease models?

- Hypothesis-driven approach : Compare outcomes in acute inflammation (e.g., LPS-induced endotoxemia) vs. chronic models (e.g., collagen-induced arthritis).

- Variable control : Standardize cytokine exposure times (e.g., 24h vs. 72h) and measure downstream biomarkers (e.g., IL-6, COX-2).

- Data normalization : Use fold-change relative to baseline cytokine levels rather than absolute values to account for model variability .

Q. What advanced statistical methods are suitable for analyzing synergistic/antagonistic effects of TNF/IFN-γ-IN-1 in combinatorial therapies?

- Apply the Chou-Talalay Combination Index (CI) to quantify synergism (CI < 1) or antagonism (CI > 1).

- Use ANOVA with post-hoc Tukey tests to compare monotherapy vs. combination therapy outcomes.

- Incorporate time-course data into mixed-effects models to account for temporal variations in cytokine inhibition .

Q. How can researchers address gaps in the literature regarding TNF/IFN-γ-IN-1’s long-term safety profile?

- Conduct chronic toxicity studies in rodent models with histopathological analysis of major organs (liver, kidneys).

- Perform transcriptomic profiling (RNA-seq) to identify off-target gene expression changes after prolonged exposure.

- Compare results with structurally analogous inhibitors (e.g., JAK/STAT inhibitors) to infer potential safety concerns .

Methodological Best Practices

Q. What criteria should guide the selection of cell lines or animal models for TNF/IFN-γ-IN-1 studies?

- Relevance : Use disease-specific models (e.g., RAW 264.7 macrophages for sepsis, HT-29 cells for inflammatory bowel disease).

- Genetic tractability : Prioritize lines with CRISPR-edited STAT1/NF-κB knockouts to isolate pathway contributions.

- Ethical compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and randomization .

Q. How should conflicting data on TNF/IFN-γ-IN-1’s bioavailability be resolved?

- Perform pharmacokinetic profiling in multiple species (e.g., mice, rats) using LC-MS/MS to measure plasma concentrations.

- Validate findings with microdialysis in target tissues (e.g., synovial fluid in arthritis models) to assess local bioavailability .

Data Presentation and Validation

Q. What constitutes robust evidence for TNF/IFN-γ-IN-1’s mechanism of action in a manuscript?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.